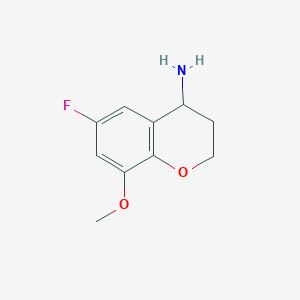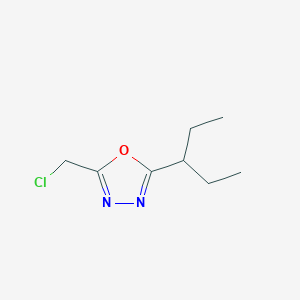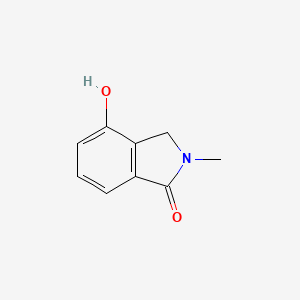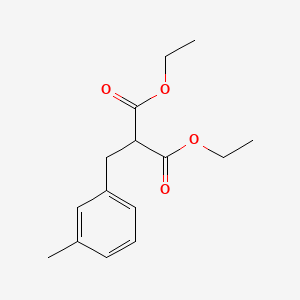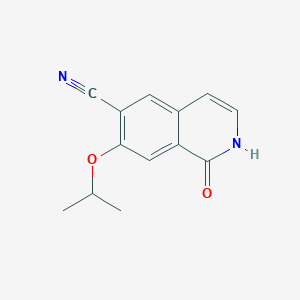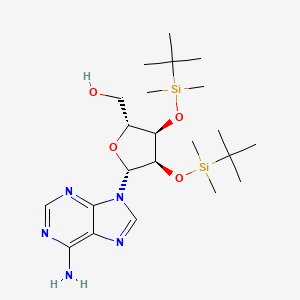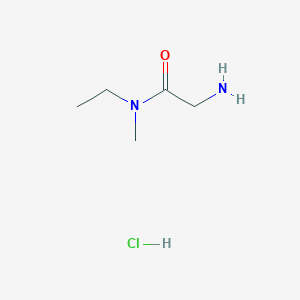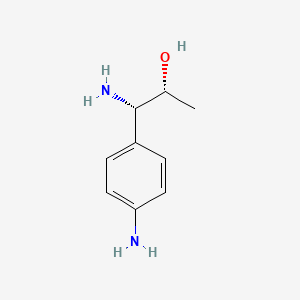
1-(3-Cyclopentyloxyphenyl)but-3-enylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Cyclopentyloxyphenyl)but-3-enylamine is an organic compound with the molecular formula C15H21NO. It is characterized by a cyclopentyloxy group attached to a phenyl ring, which is further connected to a but-3-enylamine chain.
Preparation Methods
The synthesis of 1-(3-Cyclopentyloxyphenyl)but-3-enylamine typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclopentyloxyphenyl intermediate: This step involves the reaction of cyclopentanol with a phenyl halide in the presence of a base to form the cyclopentyloxyphenyl compound.
Attachment of the but-3-enylamine chain: The cyclopentyloxyphenyl intermediate is then reacted with a but-3-enylamine precursor under suitable conditions to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1-(3-Cyclopentyloxyphenyl)but-3-enylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amine group, using reagents like alkyl halides or acyl chlorides to form substituted amine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(3-Cyclopentyloxyphenyl)but-3-enylamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on biological pathways.
Mechanism of Action
The mechanism of action of 1-(3-Cyclopentyloxyphenyl)but-3-enylamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(3-Cyclopentyloxyphenyl)but-3-enylamine can be compared with other similar compounds, such as:
1-(3-Methoxyphenyl)but-3-enylamine: This compound has a methoxy group instead of a cyclopentyloxy group, leading to different chemical and biological properties.
1-(3-Ethoxyphenyl)but-3-enylamine: The ethoxy group in this compound also results in distinct characteristics compared to the cyclopentyloxy derivative.
1-(3-Propoxyphenyl)but-3-enylamine: The propoxy group introduces further variations in the compound’s behavior and applications.
Properties
Molecular Formula |
C15H21NO |
|---|---|
Molecular Weight |
231.33 g/mol |
IUPAC Name |
1-(3-cyclopentyloxyphenyl)but-3-en-1-amine |
InChI |
InChI=1S/C15H21NO/c1-2-6-15(16)12-7-5-10-14(11-12)17-13-8-3-4-9-13/h2,5,7,10-11,13,15H,1,3-4,6,8-9,16H2 |
InChI Key |
UVIJLKYLAQKBKE-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C1=CC(=CC=C1)OC2CCCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


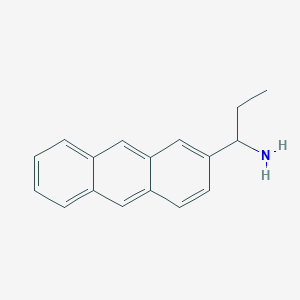
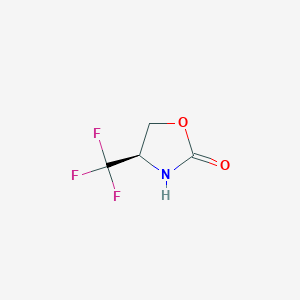
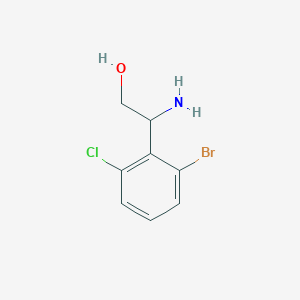
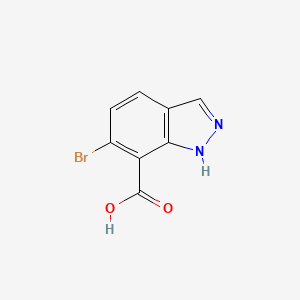
![Methyl{[2-(N-{[(2-methyl-2-propanyl)oxy]carbonyl}carbamimidoyl)-1-benzothiophen-4-yl]oxy}(phenyl)acetate](/img/structure/B13035241.png)
